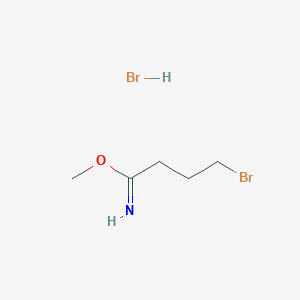
Phenylmethanamine;sulfuric acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
It is a primary amine where the amino group is attached to a benzyl group Sulfuric acid, with the chemical formula H2SO4, is a highly corrosive strong mineral acid
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Phenylmethanamine can be synthesized through several methods. One common method involves the reduction of nitrobenzene to phenylamine (aniline), followed by the alkylation of aniline to form phenylmethanamine. The reduction of nitrobenzene is typically carried out using a mixture of tin and concentrated hydrochloric acid, followed by the addition of sodium hydroxide to obtain phenylamine .
Industrial Production Methods
In industrial settings, phenylmethanamine is often produced by the catalytic hydrogenation of benzonitrile. This process involves the use of a metal catalyst, such as palladium or nickel, under high pressure and temperature conditions. The reaction converts benzonitrile to phenylmethanamine with high efficiency.
Análisis De Reacciones Químicas
Types of Reactions
Phenylmethanamine undergoes various chemical reactions, including:
Oxidation: Phenylmethanamine can be oxidized to form benzaldehyde or benzoic acid.
Reduction: It can be reduced to form benzyl alcohol.
Substitution: Phenylmethanamine can participate in nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are commonly used in substitution reactions.
Major Products
Oxidation: Benzaldehyde, benzoic acid
Reduction: Benzyl alcohol
Substitution: Various substituted benzylamines
Aplicaciones Científicas De Investigación
Phenylmethanamine and its derivatives have numerous applications in scientific research:
Chemistry: Used as intermediates in the synthesis of pharmaceuticals, agrochemicals, and dyes.
Biology: Studied for their role in neurotransmitter activity and as potential therapeutic agents.
Medicine: Investigated for their potential use in treating neurological disorders and as precursors for drug development.
Industry: Employed in the production of polymers, resins, and other industrial chemicals
Mecanismo De Acción
Phenylmethanamine exerts its effects primarily through its interaction with biological receptors. It can act as a ligand for various receptors, including adrenergic and dopaminergic receptors. The binding of phenylmethanamine to these receptors can modulate neurotransmitter release and influence physiological processes such as mood, cognition, and cardiovascular function .
Comparación Con Compuestos Similares
Similar Compounds
Phenylamine (Aniline): Similar structure but lacks the methylene group.
Phenylethylamine: Contains an additional ethyl group compared to phenylmethanamine.
Benzylamine: Another name for phenylmethanamine.
Uniqueness
Phenylmethanamine is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and interact with various biological targets. Its versatility makes it valuable in multiple fields, from synthetic chemistry to medicinal research .
Propiedades
Número CAS |
63245-27-2 |
|---|---|
Fórmula molecular |
C14H20N2O4S |
Peso molecular |
312.39 g/mol |
Nombre IUPAC |
phenylmethanamine;sulfuric acid |
InChI |
InChI=1S/2C7H9N.H2O4S/c2*8-6-7-4-2-1-3-5-7;1-5(2,3)4/h2*1-5H,6,8H2;(H2,1,2,3,4) |
Clave InChI |
WFOCNHLJYDEUEB-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CN.C1=CC=C(C=C1)CN.OS(=O)(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[1-Chloro-2,2-bis(ethylsulfanyl)ethenyl]-4-methoxybenzene](/img/structure/B14509411.png)

![7-Methyl-3-nitro-5-phenyl-7H-indolo[2,3-c]isoquinoline](/img/structure/B14509428.png)



![1-{3-[Chloro(diphenylphosphoryl)methyl]-1H-indol-1-yl}ethan-1-one](/img/structure/B14509455.png)



![N-[4-(Dimethylamino)-6-phenoxy-1,3,5-triazin-2-yl]-N'-ethylurea](/img/structure/B14509471.png)
![2-[(Morpholin-4-yl)methyl]-1-(2-phenylethyl)cyclopentan-1-ol](/img/structure/B14509482.png)

![3-Chloro-2-[(2-chlorocyclohexyl)oxy]propan-1-ol](/img/structure/B14509485.png)
